

An In-depth Technical Guide to Diacetoxymethylsilane for Scientific Professionals

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Diacetoxymethylsilane*

Cat. No.: *B1584538*

[Get Quote](#)

This guide provides a comprehensive overview of **diacetoxymethylsilane**, a pivotal organosilicon compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into its core chemical properties, reactivity, and applications, grounding all claims in authoritative data.

Introduction and Nomenclature

Diacetoxymethylsilane is a versatile organosilicon compound valued for its role as a potent crosslinking agent and chemical intermediate.^{[1][2]} Its high reactivity, particularly with moisture, makes it a cornerstone in the formulation of room-temperature-vulcanizing (RTV) silicone sealants and a valuable reagent in organic synthesis.^{[1][3]}

- IUPAC Name: The systematically correct name for this compound is [acetoxy(dimethyl)silyl] acetate.^[4] It is also commonly referred to as dimethylsilanediyl diacetate.^[4]
- Synonyms: In commercial and research contexts, it is frequently known as dimethyldiacetoxysilane.^{[2][3]}
- CAS Number: Its unique identifier in the Chemical Abstracts Service is 2182-66-3.^{[3][4]}
- Molecular Formula: C₆H₁₂O₄Si^{[2][3][4]}

Physicochemical Properties

Diacetoxymethylsilane is a colorless to slightly yellow, transparent liquid characterized by a pungent, vinegar-like odor due to the release of acetic acid upon hydrolysis.[\[1\]](#)[\[3\]](#)[\[5\]](#) Its key physical and chemical properties are summarized below.

Property	Value	Source(s)
Molecular Weight	176.24 g/mol	[3] [4]
Appearance	Colorless to slightly yellow/red clear liquid	[1] [2] [3]
Density	1.054 g/mL at 25 °C	[3]
Boiling Point	163 - 165 °C	[2] [3]
Melting Point	-12.5 °C	[3]
Refractive Index (n _{20/D})	1.403	[3]
Flash Point	67.4 °C (153.3 °F) - closed cup	
Solubility	Soluble in most organic solvents (e.g., acetone, ethanol); insoluble in water.	[1]

Synthesis and Core Reactivity

Synthesis

Industrially, **diacetoxymethylsilane** is typically synthesized by reacting dichlorodimethylsilane with acetic anhydride. This reaction substitutes the chloro groups on the silicon atom with acetoxy groups, yielding the final product and acetyl chloride as a byproduct. Another cited method involves the reaction of dimethylchlorosilane with acetic anhydride.[\[1\]](#)

Hydrolytic Reactivity: The Basis of Crosslinking

The most critical chemical property of **diacetoxymethylsilane** is its reactivity towards moisture. This mechanism is the foundation of its primary application as a crosslinking agent in silicone polymer systems.[\[3\]](#)

The process unfolds in two key stages:

- Hydrolysis: In the presence of water (even atmospheric moisture), the acetoxy groups ($\text{CH}_3\text{COO}-$) are rapidly hydrolyzed. This reaction cleaves the Si-O bond, releasing acetic acid and forming highly reactive silanol intermediates (Si-OH).[3][6] The release of acetic acid is the driving force for this reaction and is responsible for the characteristic vinegar odor during the curing of RTV-1 sealants.[3]
- Condensation: The newly formed silanol groups are unstable and readily undergo self-condensation or react with other silanol-terminated polymers. This condensation reaction forms stable siloxane bonds (Si-O-Si), creating a durable, crosslinked three-dimensional network.[3][6]

This rapid, moisture-activated curing at ambient temperatures is what defines its utility in RTV-1 (Room Temperature Vulcanizing, 1-component) formulations.[3]

Mechanism of Action as a Crosslinking Agent

In the formulation of silicone elastomers and sealants, **diacetoxydimethylsilane** acts as a difunctional crosslinker. It is typically added to silanol-terminated polydimethylsiloxane (PDMS) chains. The acetoxy groups on the silane react with the terminal hydroxyl groups of the PDMS, creating a polymer chain with reactive acetoxy groups at both ends.[3] When this mixture is exposed to atmospheric moisture, the hydrolysis and condensation cascade is initiated, linking the polymer chains together into a resilient elastomeric network.

The workflow below illustrates this fundamental curing mechanism.

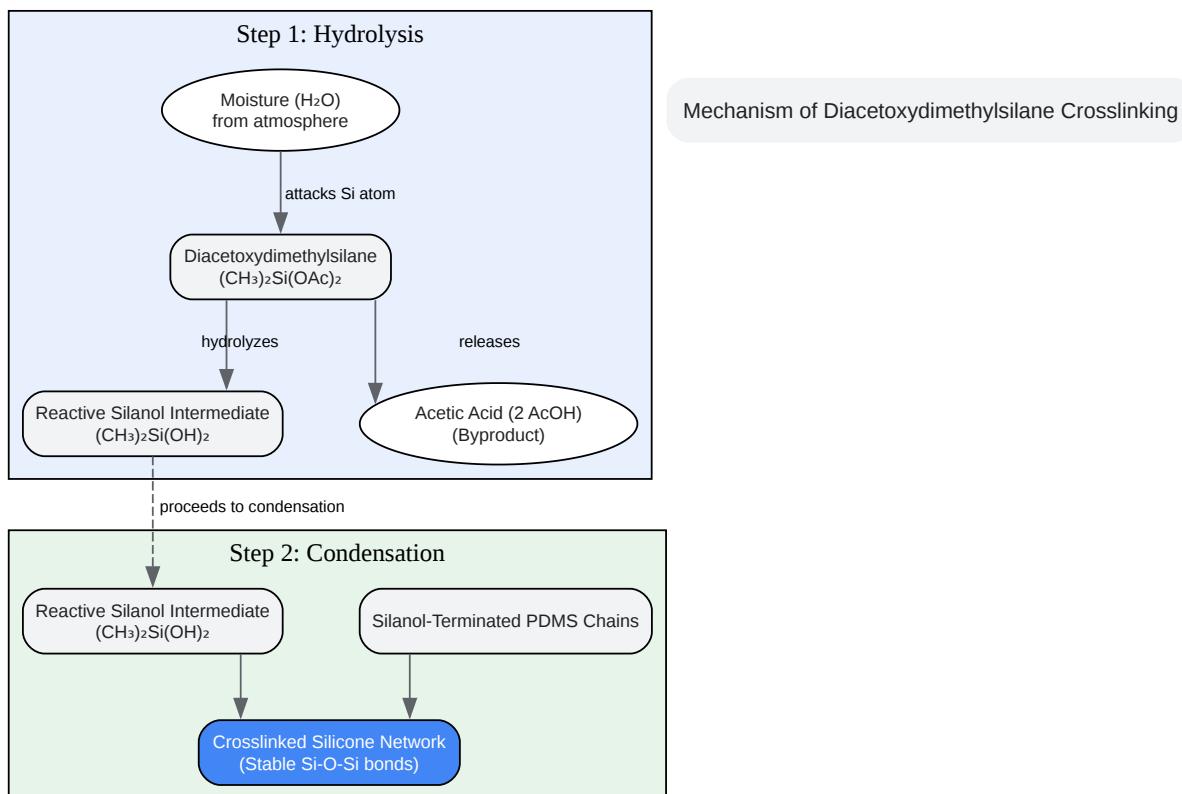

[Click to download full resolution via product page](#)

Figure 1: Hydrolysis and condensation of **diacetoxydimethylsilane**.

Applications in Research and Development

While its largest commercial use is in sealants and adhesives, the properties of **diacetoxydimethylsilane** lend it to several specialized applications relevant to scientific research.[\[1\]](#)[\[2\]](#)

- **Surface Modification:** It is used to modify surfaces, imparting hydrophobicity (water resistance), which is valuable in fabricating microfluidics, protecting electronics, and treating textiles.[2]
- **Silylating Agent:** As a silylating agent, it reacts with hydroxyl and amino groups to form silyl ethers and silylamides.[1] This derivatization can protect functional groups during synthesis, improve the solubility of compounds in organic solvents, and enhance the stability of molecules, which is particularly useful in the synthesis of pharmaceuticals and agrochemicals.[1][5]
- **Intermediate in Organosilicon Chemistry:** It serves as a precursor and intermediate in the synthesis of more complex organosilicon compounds and tailored silicone polymers for advanced materials research.[1][2][6]
- **Drug Development:** In pharmaceutical development, its role as a protective agent can be crucial. It can be used to temporarily modify functional groups on drug molecules to prevent degradation during synthesis or to enhance stability.[5] This makes it a tool in the synthesis of biologically active compounds and in the broader field of drug discovery.[5]

Safety, Handling, and Storage

Diacetoxymethylsilane is a hazardous substance that requires careful handling in a laboratory or industrial setting.

- **Hazards:** It is classified as corrosive and causes severe skin burns and eye damage.[4][7][8] The vapors can form explosive mixtures with air and may cause irritation to the respiratory system.[9]
- **Handling:** Work should be conducted in a well-ventilated area, preferably a fume hood.[7] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and protective clothing, is mandatory.[7]
- **Storage:** The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from moisture, heat, sparks, and open flames.[1][7] It is designated as a combustible, corrosive hazardous material.

- First Aid: In case of contact with skin or eyes, rinse immediately and continuously with plenty of water for at least 15 minutes and seek immediate medical attention.[7][8] If swallowed, rinse the mouth but do not induce vomiting, and call a poison center or physician immediately.[7][8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. innospk.com [innospk.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Diacetoxydimethylsilane | 2182-66-3 [chemicalbook.com]
- 4. Diacetoxydimethylsilane | C6H12O4Si | CID 75130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. innospk.com [innospk.com]
- 6. Buy Diacetoxydimethylsilane | 2182-66-3 [smolecule.com]
- 7. fishersci.pt [fishersci.pt]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Diacetoxydimethylsilane(2182-66-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Diacetoxydimethylsilane for Scientific Professionals]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1584538#diacetoxydimethylsilane-chemical-properties-and-iupac-name>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com